![molecular formula C8H4BrLiN2O3S B2791887 Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1909320-04-2](/img/structure/B2791887.png)

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

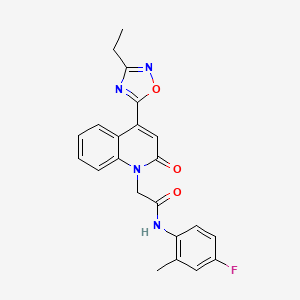

Synthesis Analysis

The synthesis of related compounds involves the use of thiophene derivatives in a Stille coupling reaction . By introducing thiophene derivatives with increasing sizes as the linkage units, the band gaps (Eg) of the resultant polymers decrease continuously . The composite materials between polymers and Vulcan XC-72 carbon are prepared by in situ polymerization .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O3S.Li/c9-5-2-1-4 (15-5)8-10-6 (14-11-8)3-7 (12)13;/h1-2H,3H2, (H,12,13);/q;+1/p-1 .Chemical Reactions Analysis

The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives . The cross-linked structure can be found in composites with the longer thiophene derivatives .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Lithium Ion Battery Technology

Lithium-ion batteries are widely used due to their high energy density, wide voltage range, long cycle period, and light weight . The compound could potentially be used in the development of these batteries, contributing to their efficiency and performance .

Membrane Separation Technology

The compound could play a role in membrane separation technology, which is a highly efficient and easy-to-operate process that has attracted attention among various lithium recycling technologies . This technology is used for the recycling and reuse of lithium resources from spent lithium-ion batteries .

Ion Selectivity Through Membranes

The compound could be used to further elucidate the mechanism of ion selectivity through membranes . Understanding this mechanism could help researchers achieve lithium ion separation more efficiently .

Lithium Recovery

As the demand for lithium increases due to the expansion of the lithium-ion battery market, the compound could be used in the development of technologies for lithium recovery .

Dehydration Process

The compound could potentially be used in the dehydration process of ions to reduce their volume to pass through channels with a small size .

Ion Intercalation

The compound could potentially be used in the development of technologies that increase the rate of ion intercalation . This could lead to more efficient energy storage systems .

Safety And Hazards

特性

IUPAC Name |

lithium;2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3S.Li/c9-5-2-1-4(15-5)8-10-6(14-11-8)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLNMWFJDUCADJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(SC(=C1)Br)C2=NOC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrLiN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2791813.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2791817.png)

![N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2791820.png)